molecular formula C8H19NO2 B13211816 (2S)-4-Amino-1-(tert-butoxy)butan-2-ol

(2S)-4-Amino-1-(tert-butoxy)butan-2-ol

Cat. No.: B13211816
M. Wt: 161.24 g/mol
InChI Key: HGOSLPJRPARNFE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-Amino-1-(tert-butoxy)butan-2-ol ( 2059909-59-8) is a chiral amino alcohol building block of high value in organic and medicinal chemistry research. This compound, with a molecular formula of C8H19NO2 and a molecular weight of 161.24, features both a primary amino group and a tert-butoxy-protected secondary alcohol, providing two versatile functional handles for chemical modification . The stereogenic (2S) configuration is critical for achieving stereocontrol in asymmetric synthesis. Its primary research application lies in serving as a key chiral intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and other biologically active compounds . The tert-butoxy group enhances the molecule's stability by protecting the alcohol functionality from unwanted reactions during synthetic sequences, allowing for selective deprotection under mild acidic conditions when needed. Researchers utilize this compound in the development of novel ligands for catalysis and as a scaffold for constructing molecular fragments with defined stereochemistry. The product requires cold-chain transportation to ensure stability and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

(2S)-4-amino-1-[(2-methylpropan-2-yl)oxy]butan-2-ol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)11-6-7(10)4-5-9/h7,10H,4-6,9H2,1-3H3/t7-/m0/s1

InChI Key

HGOSLPJRPARNFE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](CCN)O

Canonical SMILES

CC(C)(C)OCC(CCN)O

Origin of Product

United States

Methodological Advancements in the Stereoselective Synthesis of 2s 4 Amino 1 Tert Butoxy Butan 2 Ol

Chemoenzymatic Approaches for Enantiopure Butanol Derivatives

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. nih.gov This hybrid approach is particularly effective for producing enantiopure compounds like butanol derivatives, offering sustainable and efficient alternatives to traditional chemical methods. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with exceptional levels of enantioselectivity, which is crucial for the synthesis of chiral alcohols and amines.

Kinetic Resolution Strategies Utilizing Biocatalysts

Kinetic resolution is a widely used method for separating a racemic mixture, wherein a biocatalyst selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. mdpi.com Lipases are common biocatalysts for the kinetic resolution of racemic alcohols through enantioselective esterification or transesterification. nih.govnih.gov For instance, the lipase (B570770) Novozym 435® has been effectively used in the esterification of (R,S)-2-butanol in organic media. nih.gov In such a process, the enzyme acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, allowing for the separation of the slower-reacting S-enantiomer.

The efficiency of this resolution is influenced by several factors, including the choice of acyl donor, substrate concentration, and temperature. nih.gov Studies have shown that using vinyl acetate (B1210297) as an acyl donor can lead to superior results compared to carboxylic acids, achieving high enantiomeric excess (ee) for the remaining alcohol substrate. nih.gov While this strategy has the inherent limitation of a maximum theoretical yield of 50% for the desired enantiomer, it remains a robust method for accessing optically pure building blocks. mdpi.com

BiocatalystSubstrateReaction TypeAcyl DonorKey Finding
Novozym 435®(R,S)-2-butanolTransesterificationVinyl AcetateAchieved high substrate enantiomeric excess (~90% ee). nih.gov
Lipase A from Candida antarctica (CAL-A)Racemic tertiary benzyl (B1604629) bicyclic alcoholsTransesterificationNot specifiedEffective for kinetic resolution of sterically hindered tertiary alcohols. researchgate.net
Pig Liver EsteraseRacemic epichlorohydrin (B41342) carbonateAsymmetric HydrolysisWaterShowed high selectivity (E=38) for resolving cyclic carbonates. researchgate.net

Asymmetric Bioreduction of Ketone Precursors

An alternative to resolving a racemate is the asymmetric bioreduction of a prochiral ketone precursor, which can theoretically achieve a 100% yield of the desired enantiomerically pure alcohol. biomedpharmajournal.org This transformation is one of the most practical methods for producing non-racemic chiral alcohols. biomedpharmajournal.org Biocatalysts, such as whole-cell systems like baker's yeast or isolated enzymes, contain reductases that can deliver a hydride to a ketone with high facial selectivity. biomedpharmajournal.org

Plant-based biocatalysts have also emerged as a low-cost and environmentally friendly option. For example, fresh pumpkin (Cucurbita) has been used for the biocatalytic reduction of acetophenone (B1666503) derivatives, yielding chiral secondary alcohols with good yields and high optical purity (up to 96% ee). jbiochemtech.comresearchgate.net The process involves incubating the ketone precursor with the plant tissue in an aqueous medium, where endogenous enzymes facilitate the stereoselective reduction. jbiochemtech.com This approach avoids the need for expensive isolated enzymes or cofactors, presenting an attractive "green" chemistry solution for synthesizing chiral alcohols.

BiocatalystKetone PrecursorProduct ConfigurationYieldEnantiomeric Excess (ee)
Baker's Yeast (with PMHS/TBAF)Acetophenone derivatives(R)-alcohols>80%Up to 70%
Fresh Pumpkin (Cucurbita)AcetophenoneNot specified88%50%
Fresh Pumpkin (Cucurbita)4-ChloroacetophenoneNot specified77%96%

Organocatalytic Strategies for β-Amino Alcohol Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. rsc.org Chiral primary β-amino alcohols and amino acids like proline have proven to be efficient organocatalysts for a variety of transformations, including the synthesis of complex molecules containing the β-amino alcohol motif. rsc.orgacs.org

Proline-Mediated Asymmetric Mannich Reactions for Precursors

The asymmetric Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. nih.gov L-proline is an exceptionally effective catalyst for direct, three-component Mannich reactions involving an aldehyde, an amine, and a ketone. nih.govresearchgate.net The proposed mechanism involves the formation of a chiral enamine from proline and the ketone donor. libretexts.org This enamine then attacks an imine (formed in situ from the aldehyde and amine), with the stereochemistry being directed by the chiral catalyst. libretexts.org

This methodology allows for the construction of β-amino carbonyl compounds with excellent diastereo- and enantioselectivities. nih.gov For example, the reaction of an aldehyde, p-anisidine, and a ketone catalyzed by L-proline can produce the desired Mannich product with high enantioselectivity (e.g., 94% ee). libretexts.org These products can then be readily converted into the target β-amino alcohols.

Nucleophilic Carbon Additions to β-Amino Aldehyde Intermediates

Once a chiral β-amino aldehyde precursor is formed, often via a Mannich-type reaction, the carbon skeleton can be further elaborated through nucleophilic carbon addition to the aldehyde group. researchgate.netlibretexts.org This step is crucial for building the final structure of the target molecule. The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl carbon creates a new carbon-carbon bond and sets a new stereocenter. rsc.orglibretexts.org

The stereochemical outcome of this addition can be influenced by the existing stereocenter at the α-position to the carbonyl group (the β-position of the amino group). This substrate-controlled diastereoselectivity is often predictable using models like the Felkin-Anh or Cram chelate models. rsc.org The resulting secondary alcohol, which contains two adjacent stereocenters, can then be carried forward to the final β-amino alcohol target. This sequential approach of a Mannich reaction followed by nucleophilic addition provides a versatile route to a wide range of substituted β-amino alcohols. researchgate.net

Diastereoselective Reduction Techniques for Precursors of (2S)-4-Amino-1-(tert-butoxy)butan-2-ol

The final step in many syntheses of β-amino alcohols involves the diastereoselective reduction of a β-amino ketone precursor. This reduction establishes the definitive 1,2-relationship between the amino and hydroxyl groups. The choice of reducing agent is critical for controlling the stereochemical outcome, allowing for selective access to either the syn or anti diastereomer. researchgate.net

For instance, the reduction of γ-amino-β-hydroxy-α,α-dimethylheptanoate derivatives has been shown to be highly dependent on the hydride source. researchgate.net Reduction with lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) preferentially provides the (3R,4S)-diastereomer, which corresponds to an anti relationship. researchgate.netresearchgate.net In contrast, using a bulkier reducing agent like L-Selectride can exclusively afford the syn diastereomer. researchgate.net This control is essential for synthesizing a specific stereoisomer like this compound from its corresponding ketone precursor. Catecholborane is another reagent known to selectively produce the anti isomer in similar reductions. researchgate.net

Reducing AgentSubstrate TypePredominant Diastereomer
LiAlH(O-t-Bu)3β-Amino Ketoneanti (or syn depending on substrate)
Catecholboraneβ-Amino Ketoneanti
L-Selectride®γ-Amino-β-hydroxy ester derivativesyn

Application of Chiral Reducing Agents

The stereoselective reduction of a prochiral ketone, specifically 4-amino-1-(tert-butoxy)butan-2-one, is a primary strategy to install the (S)-stereocenter in this compound. A variety of chiral reducing agents have been developed for the enantioselective reduction of ketones to chiral alcohols. These can be broadly categorized into stoichiometric and catalytic reagents. nih.gov

Stoichiometric chiral reducing agents often involve the modification of powerful hydrides like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) with chiral ligands. nih.gov For instance, LAH can be modified with chiral amino alcohols or diols, such as BINOL, to create a chiral environment around the hydride source, leading to high enantioselectivity. nih.gov Similarly, chiral auxiliaries derived from amino acids can be used to modify borohydrides to yield highly selective reducing agents. nih.gov While effective, the requirement of stoichiometric amounts of the chiral auxiliary is a notable drawback of these methods. nih.gov

Catalytic approaches offer a more atom-economical alternative. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst with a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of simple ketones. nih.gov Another significant advancement is the use of transition metal catalysts for asymmetric transfer hydrogenation. Chiral ruthenium catalysts, in conjunction with a hydrogen donor like isopropanol (B130326) or formic acid, have proven highly effective for the enantioselective reduction of aryl ketones. For ketones that can chelate to the metal catalyst, these methods can offer higher enantioselectivities compared to oxazaborolidine reductions. nih.gov

The table below summarizes representative examples of chiral reducing agents and their typical performance in the asymmetric reduction of ketones, which are applicable to the synthesis of the target molecule.

Chiral Reducing Agent/CatalystStoichiometric ReductantKetone Substrate TypeTypical Enantiomeric Excess (ee)
Chirally Modified LiAlH (e.g., with BINOL)-Prochiral ketonesHigh
Chirally Modified NaBH₄ (e.g., with amino acids)-Prochiral ketonesHigh
Oxazaborolidine (CBS catalyst)Borane (BH₃) or CatecholboraneSimple ketonesHigh
Chiral Ru-diamine complexIsopropanol or Formic AcidAryl ketonesHigh

Stereocontrol in β-Amino Ketone Reduction

The precursor to this compound is a β-amino ketone. The stereoselective reduction of β-amino ketones can yield either syn- or anti-1,3-amino alcohol diastereomers, depending on the reaction conditions and the nature of the protecting group on the amine.

One notable method for the directed reduction of β-amino ketones involves the use of samarium(II) iodide (SmI₂). The stereochemical outcome of SmI₂-mediated reductions can be influenced by the choice of N-protecting group on the β-amino ketone. For instance, the reduction of N-acyl protected β-amino ketones with SmI₂ in the presence of methanol (B129727) has been shown to favor the formation of syn-1,3-amino alcohols with moderate to high diastereoselectivity.

In contrast, other reducing agents can provide access to the anti-diastereomer. The ability to selectively access either the syn or anti product by choosing the appropriate protecting group and reducing agent is a powerful tool in organic synthesis. For the synthesis of this compound, where the relationship between the amino and hydroxyl groups is 1,3, achieving the desired stereochemistry is paramount.

The following table illustrates the influence of the N-protecting group on the stereochemical outcome of the reduction of β-amino ketones with SmI₂-MeOH, which could be applied to the synthesis of the target compound's precursor.

N-Protecting Group (P)SubstrateProduct Diastereomeric Ratio (syn:anti)Yield (%)
Trifluoroacetyl (TFA)N-TFA-β-amino ketone90:1086
Acetyl (Ac)N-Ac-β-amino ketone89:1196
tert-Butoxycarbonyl (Boc)N-Boc-β-amino ketone81:19quantitative
Carboxybenzyl (Cbz)N-Cbz-β-amino ketone84:1684

Total Synthesis Strategies Employing Similar Chiral Butanol Intermediates

Chiral butanol derivatives, including structures analogous to this compound, are crucial intermediates in the total synthesis of various natural products and pharmaceutically active molecules. acs.org For example, 2-amino-1-butanol is a known intermediate in the synthesis of compounds with therapeutic activity. researchgate.net

The strategic incorporation of such chiral building blocks significantly simplifies complex syntheses by providing a pre-installed stereocenter. The tert-butoxy (B1229062) group in the target molecule serves as a protecting group for the primary alcohol, which can be deprotected at a later stage of a synthetic sequence. The amino group can be further functionalized, for instance, by acylation or alkylation, to build up more complex molecular architectures.

The use of such intermediates is particularly prevalent in the synthesis of HIV protease inhibitors, many of which feature an amino alcohol core structure. nih.gov The design and synthesis of these inhibitors often rely on amino acid-derived starting materials to construct the chiral amino alcohol backbone. nih.gov The versatility of the amino and hydroxyl functionalities allows for the introduction of various side chains that can interact with the active site of the enzyme.

** 2s 4 Amino 1 Tert Butoxy Butan 2 Ol As a Key Chiral Building Block in Complex Molecular Architectures**

Construction of α-Substituted β-Amino Secondary Alcohols

The synthesis of α-substituted β-amino secondary alcohols is a significant endeavor in organic chemistry due to the prevalence of this structural motif in biologically active compounds. While direct transformations starting from (2S)-4-amino-1-(tert-butoxy)butan-2-ol to create a diverse range of α-substituted β-amino secondary alcohols are not extensively detailed in readily available literature, its structural framework is archetypal for this class of molecules. General synthetic strategies for β-amino alcohols often involve the stereoselective addition of nucleophiles to α-amino aldehydes or the ring-opening of epoxides with amines. organic-chemistry.org

For instance, the diastereoselective α-hydroxyallylation of chiral N-tert-butanesulfinyl imines represents a powerful method for accessing β-amino-α-vinyl alcohols. nih.gov This approach, while not directly employing this compound, underscores the importance of chiral auxiliaries in guiding the stereochemical outcome of reactions to form vicinal amino alcohols. nih.gov The inherent stereochemistry of this compound makes it an ideal candidate for elaboration into more complex α-substituted β-amino alcohols through sequential protection and functionalization strategies.

Precursor in Natural Product Total Synthesis

Chiral building blocks are fundamental to the total synthesis of natural products, enabling the efficient and stereocontrolled construction of complex molecular architectures. nih.govoapen.org While specific total syntheses commencing directly from this compound are not prominently documented, its structure represents a key fragment in numerous natural products possessing β-amino alcohol moieties. The stereodefined centers and the versatile functional groups of this compound make it a highly attractive precursor for such synthetic campaigns.

The utility of similar chiral amino alcohol derivatives is well-established in the synthesis of various natural products. diva-portal.org These building blocks can be elaborated through various synthetic transformations, including C-C bond formations and functional group interconversions, to construct the carbon skeleton of the target natural product with high stereochemical fidelity. The presence of the protected alcohol and the primary amine in this compound allows for regioselective reactions, further enhancing its utility as a versatile chiral precursor in the synthesis of biologically active natural products.

Applications in the Synthesis of Medicinally Relevant Compounds and Ligands

The dopamine (B1211576) D3 receptor is a significant target for the development of therapeutics for neuropsychiatric disorders, including substance use disorders. scripps.edu The development of selective D3 receptor antagonists has been a major focus of medicinal chemistry. The structural framework of this compound is a valuable scaffold for the synthesis of novel D3 receptor ligands.

Research has shown that derivatives of this amino alcohol are key intermediates in the synthesis of potent and selective D3 receptor antagonists. For example, 4-amino-1-(4-(aryl)piperazin-1-yl)butan-2-ol derivatives have been synthesized and evaluated for their D3 receptor affinity. sigmaaldrich.com The synthesis involves the substitution of the primary amino group of the butanol backbone with a piperazine (B1678402) moiety, which is a common pharmacophore in dopamine receptor ligands. The hydroxyl group on the butyl-linking chain, originating from the this compound precursor, plays a crucial role in the binding affinity and selectivity of the final compounds. sigmaaldrich.com

Table 1: Examples of Dopamine D3 Receptor Ligand Intermediates

Compound Structure Role
4-Amino-1-(4-(2-chloro-3-ethylphenyl)piperazin-1-yl)butan-2-ol A derivative of this compound Intermediate in the synthesis of high-affinity D3 receptor antagonists. sigmaaldrich.com

Fused bicyclic triazoles are an important class of N-heterocycles with a broad range of biological activities. organic-chemistry.org The synthesis of these compounds often utilizes amino acid precursors. This compound, as a derivative of an amino acid, serves as a valuable starting material for the construction of these heterocyclic systems.

A modular, three-step procedure has been developed for the synthesis of medicinally relevant nih.govnih.govmdpi.com-fused triazoles starting from amino acids. nih.govoapen.org This process typically involves the coupling of an N-protected amino acid with an acyl hydrazine (B178648), followed by cyclization to form the triazole ring. The side chain of the amino acid precursor dictates the substitution pattern on the resulting fused bicyclic system. The butoxybutanol side chain of this compound can be incorporated into the final triazole structure, potentially influencing its pharmacological properties.

Table 2: Key Steps in Fused Bicyclic Triazole Synthesis from Amino Acid Precursors

Step Description
1. Amide Coupling The carboxylic acid of an N-protected amino acid is coupled with an acyl hydrazine to form a diacylhydrazine intermediate. nih.gov
2. Cyclodehydration The diacylhydrazine intermediate undergoes cyclodehydration to form a 1,3,4-oxadiazole. nih.gov

Protease inhibitors are a critical class of therapeutic agents used in the treatment of various diseases, including HIV/AIDS and hepatitis C. Many of these inhibitors are peptidomimetics that incorporate chiral amino alcohol moieties to mimic the transition state of peptide bond hydrolysis. This compound is an excellent chiral building block for the stereoselective synthesis of these complex molecules.

The asymmetric synthesis of (2S,3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, a core component of several aspartic protease inhibitors, highlights the utility of related chiral synthons. mdpi.com This component can be synthesized with high optical purity, and its stereochemistry is crucial for the inhibitory activity of the final drug molecule. The structural similarity of this compound to these core units makes it a valuable precursor for generating libraries of protease inhibitor diastereomers for structure-activity relationship (SAR) studies.

β-Adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are important drug targets for cardiovascular and respiratory diseases. diva-portal.org The development of selective β-adrenoceptor agonists and antagonists is a major area of pharmaceutical research. The β-amino alcohol pharmacophore is a key structural feature of most β-adrenoceptor ligands.

This compound provides a stereochemically defined scaffold for the synthesis of novel β-adrenoceptor ligands. The synthesis of potent β-3 adrenergic receptor agonists has been achieved using a key chiral amine intermediate that can be derived from precursors like this compound. Furthermore, the enantiomers of β-blockers, which are β-adrenoceptor antagonists, often exhibit different pharmacological properties, with the (S)-enantiomer typically being more active. The defined stereochemistry of this compound is therefore advantageous for the synthesis of enantiomerically pure β-adrenoceptor ligands, leading to improved efficacy and reduced side effects. diva-portal.org

Utility in the Preparation of Smac Mimetics and MMP Inhibitors

Chiral amino alcohols are crucial components in the design and synthesis of Second Mitochondria-derived Activator of Caspases (Smac) mimetics and matrix metalloproteinase (MMP) inhibitors. While direct utilization of this compound is not extensively documented in publicly available literature, its structural motifs are representative of the chiral synthons employed in constructing these therapeutic agents. The development of Smac mimetics and MMP inhibitors often relies on amino acid derivatives and other chiral amino alcohols to achieve the desired stereochemistry, which is critical for their biological activity and target selectivity. nih.gov

The synthesis of MMP inhibitors, for instance, has involved the use of amino acid-derived amino alcohols as zinc-binding groups. nih.gov These chiral building blocks are incorporated into more complex structures, such as biphenyl (B1667301) sulfonamides, to interact with the enzymatic active site. nih.gov The precise stereochemical configuration of these building blocks is paramount for effective and selective inhibition of different MMP isoforms.

Interactive Table: Representative Chiral Building Blocks in Inhibitor Synthesis

Compound ClassChiral Building Block ExampleTherapeutic Target
Smac MimeticsChiral Amino AlcoholsInhibitor of Apoptosis Proteins (IAPs)
MMP InhibitorsAmino Acid-derived Amino AlcoholsMatrix Metalloproteinases (MMPs)

Enantioselective Synthesis of Tuberculostatic Agents

A significant application of chiral amino alcohols lies in the synthesis of tuberculostatic agents, most notably (S,S)-ethambutol. The key precursor for the synthesis of (S,S)-ethambutol is (S)-2-amino-1-butanol. chemicalbook.comnih.gov Various synthetic routes have been developed to produce enantiomerically pure (S,S)-ethambutol, often starting from chiral precursors or employing stereoselective reactions. researchgate.netacgpubs.orgsemanticscholar.org

While a direct synthetic pathway commencing from this compound to (S,S)-ethambutol is not explicitly detailed in the surveyed literature, the structural similarity suggests its potential as a precursor. The conversion of this compound to the key intermediate (S)-2-aminobutanol would likely involve the strategic removal of the tert-butoxy (B1229062) group and the primary amino group at the 4-position, followed by appropriate functional group transformations.

Numerous methods for the synthesis of (S,S)-ethambutol have been reported, highlighting the importance of the chiral diamine core. These methods include starting from L-methionine, using proline-catalyzed asymmetric α-aminooxylation and α-amination, or employing chiral butanediols. acgpubs.orgresearchgate.net The synthesis consistently underscores the necessity of establishing the correct stereochemistry at the two chiral centers, which is responsible for its potent antimycobacterial activity. acgpubs.org The (S,S)-enantiomer is noted to be significantly more potent than the (R,R)-enantiomer and the meso-isomer. acgpubs.org

Interactive Table: Key Synthetic Intermediates for (S,S)-Ethambutol

IntermediateSynthetic ApproachReference
(S)-2-amino-1-butanolResolution of racemic mixture chemicalbook.com
Chiral butanediolAsymmetric synthesis acgpubs.orgsemanticscholar.org
L-methionineChiral pool synthesis researchgate.net
n-butyraldehydeProline-catalyzed α-amination researchgate.net

Mechanistic Investigations and Theoretical Perspectives on Reactions Involving 2s 4 Amino 1 Tert Butoxy Butan 2 Ol

Reaction Mechanism Elucidation for Synthetic Transformations

Synthetic routes involving (2S)-4-Amino-1-(tert-butoxy)butan-2-ol are governed by fundamental organic reaction mechanisms. Elucidating these pathways allows chemists to predict outcomes, control selectivity, and improve yields.

The dehydration of alcohols is a classic organic transformation that typically proceeds through a carbocation intermediate, especially for secondary and tertiary alcohols under acidic conditions. libretexts.org While direct dehydration of this compound is not a common synthetic step, analyzing the potential mechanism provides insight into its reactivity and stability under acidic treatment, which might be used for deprotection of the tert-butyl group. organic-chemistry.org

The general mechanism involves three key stages:

Protonation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group at the C2 position is protonated to form an alkyloxonium ion, a good leaving group. youtube.com

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, generating a secondary carbocation at the C2 position. youtube.com The formation of this carbocation is typically the rate-determining step of the reaction. quora.com

Elimination or Rearrangement: A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of an alkene. libretexts.org

However, the presence of the tert-butoxy (B1229062) group and the terminal amino group (which would be protonated to an ammonium (B1175870) group under these conditions) influences the stability of the carbocation. The secondary carbocation formed initially could potentially undergo a 1,2-hydride shift from the C1 or C3 position. A shift from C1 would lead to a primary carbocation, which is highly unfavorable. A shift from C3 would result in a different secondary carbocation. The stability and likelihood of these rearrangements are critical factors in predicting the product distribution of such a reaction. youtube.com

Table 1: Factors Influencing Carbocation Stability in Dehydration of Related Alcohols

FactorDescriptionImplication for this compound
Carbocation Order Tertiary > Secondary > Primary. The initial carbocation is secondary.Rearrangement to a more stable tertiary carbocation is not possible in this structure.
Inductive Effects Electron-donating groups stabilize, while electron-withdrawing groups destabilize carbocations.The protonated amino group (-NH3+) at C4 would have a destabilizing electron-withdrawing effect. The tert-butoxy group at C1 has a mild electron-withdrawing inductive effect but can also stabilize through resonance (not applicable here).
Hyperconjugation The stability of the carbocation is increased by the number of adjacent C-H bonds that can overlap with the empty p-orbital.The initial secondary carbocation has adjacent hydrogens at C1 and C3 available for hyperconjugation.
Rearrangements Carbocations can rearrange via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation.A 1,2-hydride shift from C3 would still result in a secondary carbocation, offering little energetic advantage. youtube.com

A primary synthetic route to β-amino alcohols like this compound involves the nucleophilic ring-opening of a chiral epoxide precursor. rsc.org This reaction is a powerful tool in stereoselective synthesis. The mechanism and regioselectivity are highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. jsynthchem.comresearchgate.net

A common precursor would be (S)-2-((tert-butoxymethyl)oxirane). The nucleophile, typically a protected form of ammonia (B1221849) or an azide (B81097) followed by reduction, attacks one of the two carbons of the epoxide ring.

Under Basic or Neutral Conditions: The reaction proceeds via an SN2 mechanism. The nucleophile attacks the sterically less hindered carbon atom. jsynthchem.com In the case of (S)-2-((tert-butoxymethyl)oxirane), this would be the terminal carbon (C3 of the future butanol chain), leading to the desired 1,2-amino alcohol regiochemistry after subsequent transformations. The attack occurs from the backside, resulting in an inversion of stereochemistry at the attacked carbon.

Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. jsynthchem.com This would lead to attack at the C2 position of the epoxide, resulting in a different regioisomer. Therefore, to synthesize this compound, basic or neutral conditions are typically preferred for the ring-opening step to ensure the correct regioselectivity. rroij.com

Catalysts, such as Lewis acids or metal complexes, can be employed to control both the regioselectivity and stereoselectivity of the epoxide opening, sometimes overriding the inherent substrate bias. rsc.org

Table 2: Regioselectivity in Nucleophilic Ring-Opening of (S)-2-((tert-butoxymethyl)oxirane)

ConditionMechanism TypeSite of Nucleophilic AttackPrimary Product
Basic/Neutral SN2Less substituted carbon (C3)This compound precursor
Acidic SN2-like (with carbocation character)More substituted carbon (C2)(2R)-3-Amino-1-(tert-butoxy)butan-2-ol precursor

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at an atomic level.

Molecular modeling is frequently used to predict the stereochemical outcome of reactions. For the synthesis of this compound via epoxide ring-opening, computational models can be used to:

Model Transition States: By calculating the energies of the different possible transition states for nucleophilic attack on the epoxide, chemists can predict which pathway is lower in energy and therefore which product isomer is likely to be favored.

Evaluate Catalyst-Substrate Interactions: When a chiral catalyst is used to control stereoselectivity, computational models can elucidate the precise three-dimensional interactions between the catalyst, the epoxide substrate, and the incoming nucleophile. This helps in understanding the source of enantioselectivity and in designing more effective catalysts.

These predictive models often employ Density Functional Theory (DFT) calculations to provide a balance between computational cost and accuracy in determining the geometries and energies of intermediates and transition states.

The three-dimensional shape, or conformation, of this compound is not static and plays a crucial role in its reactivity. The bulky tert-butyl group significantly influences the molecule's preferred conformations. ethz.ch

Computational methods, such as molecular mechanics or higher-level quantum calculations, can be used to perform a conformational analysis. This involves identifying the low-energy conformations (rotamers) of the molecule by rotating around its single bonds (e.g., C1-C2, C2-C3, C3-C4 bonds).

Understanding the conformational preferences is key to predicting reactivity:

Intramolecular Hydrogen Bonding: Modeling can predict the likelihood of hydrogen bond formation between the C2-hydroxyl group and the C4-amino group. Such interactions can stabilize certain conformations and influence the molecule's physical properties and reactivity.

Steric Hindrance: The analysis reveals which conformations present the least steric hindrance for an incoming reagent to access a reactive site (e.g., the hydroxyl or amino group). This is vital for predicting the feasibility and outcome of subsequent reactions where the compound is used as a chiral building block. For instance, the accessibility of the C2-hydroxyl for an esterification reaction would depend on the rotational position of the bulky tert-butoxy group on the adjacent carbon.

Advanced Analytical Techniques for Monitoring and Characterization of Synthetic Intermediates and Products

Spectroscopic Methodologies for Reaction Monitoring

In-process monitoring using spectroscopic techniques offers a non-invasive window into the chemical transformations occurring within a reactor. This allows for real-time tracking of reactant consumption, intermediate formation, and product accumulation, which is critical for optimizing reaction conditions and ensuring process safety and efficiency.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For (2S)-4-Amino-1-(tert-butoxy)butan-2-ol, both ¹H and ¹³C NMR are vital for confirming the connectivity of the carbon skeleton and the presence of all key functional groups.

Structural Confirmation: The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and the number of protons in each environment (integration). The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected NMR data for this compound, based on its structure and data from analogous compounds, is detailed below. thieme-connect.de The large tert-butyl group, for instance, would produce a characteristic sharp singlet in the ¹H NMR spectrum integrating to nine protons, and two distinct signals in the ¹³C NMR spectrum. spectrabase.comspectrabase.com

Illustrative NMR Data for this compound

Assignment¹H NMR (Predicted δ, ppm)¹H NMR (Predicted Multiplicity)¹³C NMR (Predicted δ, ppm)
C(CH₃)₃~1.19s (9H)~27.5
C(CH₃)₃--~73.0
CH₂-O (C1)~3.30 - 3.45m (2H)~65.0
CH-OH (C2)~3.70 - 3.85m (1H)~69.0
CH₂ (C3)~1.50 - 1.70m (2H)~39.0
CH₂-N (C4)~2.75 - 2.90m (2H)~40.0
OH, NH₂Variablebr s-

Purity Assessment: Benchtop NMR can be employed as an online reaction monitoring tool, allowing for the real-time tracking of reactant and product concentrations without the need for deuterated solvents. nih.gov This is particularly useful in complex enzymatic or chemical syntheses. For assessing enantiomeric purity, standard NMR can be used in conjunction with chiral solvating agents or chiral derivatizing agents. These agents interact differently with the two enantiomers, inducing separate signals in the NMR spectrum and allowing for their quantification.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and can be adapted for real-time monitoring of reactions. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for this purpose, as they can gently transfer ions from solution into the gas phase with minimal fragmentation. conicet.gov.archromatographyonline.com

Real-Time Reaction Monitoring: By coupling a mass spectrometer to the reaction vessel via a sampling probe, the progress of the synthesis of this compound can be tracked. conicet.gov.ar The relative intensity of the ion corresponding to the starting material will decrease over time, while the intensity of the product's protonated molecule [M+H]⁺ (expected m/z ≈ 162.15) will increase. This provides direct, detailed information about the reaction kinetics. conicet.gov.ar

Identification of Adducts and Fragments: ESI-MS is also crucial for identifying the molecular ion and common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which helps to confirm the molecular weight. uni.lu Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. For an amino alcohol ether like the target compound, characteristic fragmentation patterns would include: dummies.comlibretexts.orgmiamioh.edu

Alpha-cleavage: Breakage of C-C bonds adjacent to the nitrogen atom or the oxygen atoms is a common pathway for amines and ethers, respectively. dummies.comjove.com

Loss of a neutral molecule: Dehydration (loss of H₂O) is a typical fragmentation pathway for alcohols. libretexts.orgnih.gov

Expected Ions and Fragments in Mass Spectrometry of this compound

Ion TypeFormulaExpected m/zDescription
Protonated Molecule[C₈H₁₉NO₂ + H]⁺162.15Parent ion in positive ESI mode.
Sodium Adduct[C₈H₁₉NO₂ + Na]⁺184.13Common adduct from glassware or buffers.
Potassium Adduct[C₈H₁₉NO₂ + K]⁺200.10Common adduct from glassware or buffers.
Fragment[M+H - H₂O]⁺144.14Loss of water from the alcohol group.
Fragment[M+H - C₄H₈]⁺106.09Loss of isobutylene (B52900) from the tert-butyl group.
Fragment[CH₂NH₂]⁺30.05Result of α-cleavage at the amine.

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful Process Analytical Technology (PAT) tools for in-situ monitoring of chemical reactions. nih.gov They provide real-time information on the concentration of functional groups. tib.eu

In the synthesis of this compound, these techniques can monitor the reaction by tracking the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For example, in a synthesis starting from a precursor with a carbonyl group that is reduced and aminated, one could monitor the decrease of the C=O stretching band and the appearance of O-H and N-H stretching bands. semanticscholar.orgnih.gov These methods are non-destructive and can be implemented using immersion probes, making them ideal for continuous process control. youtube.com

Key Vibrational Frequencies for Reaction Monitoring

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Application in Monitoring
O-H (Alcohol)Stretching3200 - 3600 (Broad)Appearance indicates product formation.
N-H (Amine)Stretching3300 - 3500 (Medium)Appearance indicates product formation.
C-H (Alkyl)Stretching2850 - 3000Present in both reactant and product; can serve as an internal standard.
C-O-C (Ether)Stretching1050 - 1150 (Strong)Appearance/change indicates formation of the ether linkage.
C=O (Ketone/Aldehyde)Stretching1680 - 1740 (Strong)Disappearance indicates consumption of a carbonyl-containing reactant.

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination

Chromatography is essential for separating the target compound from impurities, byproducts, and, most importantly, undesired stereoisomers. The determination of enantiomeric and diastereomeric purity is critical for compounds intended for specialized applications.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation.

For polar amino alcohols like this compound, macrocyclic glycopeptide-based CSPs (such as those using teicoplanin or ristocetin (B1679390) A) are particularly effective. sigmaaldrich.comutwente.nl These CSPs are versatile and can be used in reversed-phase, normal-phase, and polar organic modes, allowing for method optimization. Polysaccharide-based CSPs are also widely used for the separation of chiral amines and amino alcohols. The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Common Chiral Stationary Phases (CSPs) for Amino Alcohol Separation

CSP TypeExample Column NameChiral SelectorTypical Mobile Phases
Macrocyclic GlycopeptideAstec CHIROBIOTIC TTeicoplaninMethanol (B129727)/Water/Acid or Base; Acetonitrile/Methanol
Polysaccharide (Cellulose-based)Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (B130326); Hexane/Ethanol
Polysaccharide (Amylose-based)Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol; Methanol/Ethanol
Crown EtherCROWNPAK CR(+)Chiral Crown EtherAqueous acids (e.g., HClO₄)

While direct enantiomeric separation can be achieved on chiral GC columns, an alternative and robust method for determining enantiomeric purity involves the conversion of the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. This is particularly useful for analyzing diastereomeric ratios in synthetic intermediates. researchgate.net

This indirect approach involves reacting the amino alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. jfda-online.com Since diastereomers have different physical properties, they exhibit different retention times on a non-chiral stationary phase. The choice of CDA is crucial for achieving good separation. After separation, the diastereomeric ratio (and thus the original enantiomeric ratio) can be determined by comparing the peak areas from the GC chromatogram. researchgate.net

Examples of Chiral Derivatizing Agents (CDAs) for GC Analysis

Chiral Derivatizing AgentFunctional Group TargetedResulting Diastereomer
Mosher's Acid Chloride (MTPA-Cl)-OH, -NH₂MTPA-ester/amide
(R)-(-)-O-Acetylmandelic acid-OH, -NH₂Mandelate ester/amide
N-Trifluoroacetyl-L-prolyl chloride (TPC)-OH, -NH₂Proline amide/ester
(R)-1-(1-Naphthyl)ethyl isocyanate-OH, -NH₂Carbamate

This method is highly sensitive and provides excellent resolution, making it a valuable tool for quality control in the synthesis of enantiomerically pure compounds. cat-online.com

Derivatization and Functionalization Strategies of 2s 4 Amino 1 Tert Butoxy Butan 2 Ol

Functional Group Interconversions on the Amino Moiety (e.g., Carbamate Formation)

The primary amino group is often the most reactive site for nucleophilic attack and is a key handle for derivatization. A common and crucial transformation is its protection to prevent unwanted side reactions during subsequent synthetic steps.

Carbamate formation, particularly N-tert-butoxycarbonylation (N-Boc protection), is a widely employed strategy. This reaction converts the primary amine into a less nucleophilic and less basic carbamate, which is stable under many reaction conditions but can be readily removed under mild acidic conditions. nih.gov The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

The general reaction is as follows: (2S)-4-Amino-1-(tert-butoxy)butan-2-ol + (Boc)₂O → tert-Butyl ((3S)-3-hydroxy-4-(tert-butoxy)butyl)carbamate

This protection strategy is foundational for selectively modifying the hydroxyl group or for use in peptide synthesis where the amino group must be temporarily masked. researchgate.net Various conditions can be employed for Boc protection, highlighting the versatility of this method. nih.gov

ReagentBase/CatalystSolventConditionsOutcome
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxideWater/DichloromethaneRoom TemperatureHigh yield of N-Boc protected product
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)AcetonitrileRoom TemperatureEfficient protection of the amine
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dioxane/WaterRoom TemperatureClean conversion to the carbamate

This table presents common conditions for the N-Boc protection of primary amines, a reaction directly applicable to the amino moiety of this compound.

Other interconversions of the amino group include reductive amination, acylation to form amides, and sulfonylation to form sulfonamides, each imparting different chemical properties to the resulting molecule and enabling diverse synthetic pathways.

Chemical Modifications of the Hydroxyl Group (e.g., Esterification, Etherification)

Once the amino group is suitably protected, the secondary hydroxyl group becomes the primary site for functionalization.

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This modification is often used to introduce new functional groups or to act as a protecting group itself. Esterification can be catalyzed by acids or promoted by coupling agents. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification: Formation of an ether linkage at the hydroxyl position is another common modification. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a standard method. This allows for the introduction of a wide variety of alkyl or aryl groups.

These modifications are crucial for building more complex molecular architectures. The choice of reaction depends on the desired final product and the compatibility with other functional groups in the molecule.

Reaction TypeReagentCatalyst/BaseTypical Product
Esterification Acyl Chloride (e.g., Acetyl Chloride)Pyridine or TriethylamineAcetate ester
Carboxylic AcidDCC/DMAP or Acid CatalystCarboxylate ester
Etherification Alkyl Halide (e.g., Benzyl (B1604629) Bromide)Sodium Hydride (NaH)Benzyl ether
Methyl IodideSilver(I) Oxide (Ag₂O)Methyl ether

This interactive data table outlines general strategies for the modification of hydroxyl groups, which are applicable to the this compound scaffold after protection of the amine.

Strategies Involving the tert-Butoxy (B1229062) Protecting Group in Synthetic Sequences

The tert-butoxy group serves as a protecting group for what would otherwise be a primary alcohol. Its primary characteristic is its stability under basic and nucleophilic conditions, while being labile to strong acids. researchgate.net This feature allows for selective deprotection.

In a synthetic sequence, the tert-butoxy group can be retained while modifications are made to the amino and hydroxyl functions. At a later stage, treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, cleaves the tert-butyl ether to reveal the primary hydroxyl group. wikipedia.org

A typical deprotection sequence is: R-O-C(CH₃)₃ + H⁺ → R-OH + (CH₃)₂C=CH₂ + H⁺

This strategy is valuable in multi-step syntheses where sequential unmasking of functional groups is required. For example, after modifying the secondary alcohol and the amine, the tert-butoxy group can be removed to allow for a final transformation at the newly liberated primary alcohol, such as an oxidation or another coupling reaction. The selective removal of the N-Boc group in the presence of a tert-butyl ester (and by extension, a tert-butyl ether) can be challenging but is achievable under carefully controlled acidic conditions, demonstrating the nuanced role of tert-butyl protecting groups in complex syntheses. researchgate.net

Synthesis of Related β-Amino Alcohol Derivatives with Modified Carbon Skeletons

The synthesis of β-amino alcohol derivatives with varied carbon frameworks is a significant area of research, as these motifs are present in many biologically active compounds. gaylordchemical.comresearchgate.net While this compound serves as a specific building block, general synthetic strategies allow for the creation of a library of related structures with modified carbon skeletons.

One powerful method is the ring-opening of epoxides with amines . organic-chemistry.org By selecting different chiral epoxides and various amines, a diverse range of β-amino alcohols can be synthesized with high regioselectivity and stereoselectivity. For example, reacting a substituted epoxide with ammonia (B1221849) or a primary amine can generate analogs with different substitution patterns on the carbon backbone.

Another modern approach involves photoredox-catalyzed reactions . For instance, a radical relay method can be used to synthesize functionalized β-amino alcohol derivatives from alkenes. gaylordchemical.com This strategy allows for the simultaneous construction of C-N and C-O bonds across a carbon-carbon double bond, offering a pathway to novel structures not easily accessible through traditional methods. gaylordchemical.com These advanced methods provide the flexibility to modify the carbon skeleton extensively, leading to new derivatives with potentially unique biological or chemical properties. nih.gov

Synthetic StrategyKey ReactantsKey Features
Epoxide Ring-OpeningEpoxide, AmineHigh regioselectivity; access to diverse substitution patterns. organic-chemistry.org
Asymmetric AminohydroxylationAlkene, Nitrogen Source, OxidantCatalytic and enantioselective formation of β-amino alcohols.
Photoredox Radical RelayAlkene, O-acyl hydroxylamineMild, light-induced conditions; highly regioselective. gaylordchemical.com

This table summarizes key synthetic methods for producing β-amino alcohol derivatives, enabling the modification of the carbon skeleton to create analogues of this compound.

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